3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazino]-1-propanone is a synthetic organic compound with the molecular formula C({20})H({30})N({2})O({2}) It features a cyclopentyl group, a methoxybenzyl-substituted piperazine ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-[4-(2-methoxybenzyl)piperazino]-1-propanone typically involves the following steps:
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Formation of the Piperazine Intermediate
Starting Materials: 2-methoxybenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed.
Procedure: The 2-methoxybenzyl chloride is added dropwise to a solution of piperazine and potassium carbonate in the solvent, and the mixture is stirred at room temperature for several hours.
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Alkylation of the Piperazine Intermediate
Starting Materials: The piperazine intermediate and 3-chloropropanone.
Reaction Conditions: The reaction is performed in an organic solvent such as acetonitrile, with a base like sodium hydride to deprotonate the piperazine nitrogen.
Procedure: The piperazine intermediate is added to a solution of sodium hydride in acetonitrile, followed by the addition of 3-chloropropanone. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methoxy group to a carboxylic acid or the piperazine ring to a nitroso derivative.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the ketone group to an alcohol.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution of the methoxy group with the nucleophile.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: It might be used in the synthesis of more complex molecules or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The exact mechanism of action for 3-cyclopentyl-1-[4-(2-methoxybenzyl)piperazino]-1-propanone would depend on its specific biological target. Generally, compounds of this nature may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The methoxybenzyl group could facilitate binding to aromatic residues in the target protein, while the piperazine ring might interact with polar or charged regions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-1-[4-(2-chlorobenzyl)piperazino]-1-propanone: Similar structure but with a chlorine substituent instead of a methoxy group.
3-Cyclopentyl-1-[4-(2-hydroxybenzyl)piperazino]-1-propanone: Contains a hydroxy group instead of a methoxy group.
3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazino]-1-propanone: Features a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-cyclopentyl-1-[4-(2-methoxybenzyl)piperazino]-1-propanone may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in biological systems compared to its analogs.
Properties
Molecular Formula |
C20H30N2O2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-cyclopentyl-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-9-5-4-8-18(19)16-21-12-14-22(15-13-21)20(23)11-10-17-6-2-3-7-17/h4-5,8-9,17H,2-3,6-7,10-16H2,1H3 |
InChI Key |
BMDNUWYWZQKIAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)CCC3CCCC3 |
Origin of Product |
United States |
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